Guvacoline

cholinergic pharmacology receptor selectivity muscarinic acetylcholine receptors

Guvacoline (495-19-2): exclusive mAChR full agonist with ZERO nAChR cross-activation—cleaner muscarinic signaling than arecoline, which activates both receptor families and confounds results. ~88-fold lower intrinsic clearance in human liver microsomes (Clint 1.02 vs. 90 μl/min/mg for arecoline) enables prolonged in vivo exposure studies. Distinct zebrafish social/exploratory behavioral phenotype. Critical HPLC marker (215 nm) for Arecae Semen vs. Pericarpium authentication. For receptor-subtype precision, metabolic stability, and botanical QC—select guvacoline.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 495-19-2
Cat. No. B1596253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuvacoline
CAS495-19-2
Synonymsnorarecoline
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CCCNC1
InChIInChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h3,8H,2,4-5H2,1H3
InChIKeyDYPLDWLIOGXSSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guvacoline (CAS 495-19-2): Natural Pyridine Alkaloid for Cholinergic Pharmacology Research


Guvacoline (methyl 1,2,5,6-tetrahydropyridine-3-carboxylate) is a naturally occurring pyridine alkaloid found primarily in Areca catechu (areca nut) [1]. Structurally, it is the N-demethyl analog of arecoline, also referred to as norarecoline [2]. It functions as a full agonist at muscarinic acetylcholine receptors (mAChRs) in both atrial and ileal preparations, with pD2 values ranging from 6.09 to 8.07 [3]. As one of the four major alkaloids in betel quid alongside arecoline, arecaidine, and guvacine, guvacoline exhibits a distinct cholinergic activity profile that differs fundamentally from its methylated counterpart [2].

Why Arecoline Cannot Substitute for Guvacoline in Research Applications Requiring Selective Muscarinic Activity


Although guvacoline and arecoline share a common tetrahydropyridine scaffold and both activate muscarinic acetylcholine receptors, their pharmacological profiles diverge significantly in two critical dimensions: receptor subtype selectivity and metabolic stability. Unlike arecoline, which activates both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors, guvacoline exhibits exclusive muscarinic activity with no detectable nicotinic activation [1]. Furthermore, guvacoline demonstrates markedly slower metabolic hydrolysis in human liver microsomes compared to arecoline, resulting in substantially different in vivo exposure profiles [2]. These differences preclude simple substitution without altering experimental outcomes in studies of cholinergic signaling, addiction mechanisms, or metabolic disposition.

Quantitative Differential Evidence for Guvacoline (CAS 495-19-2) vs. Related Areca Alkaloids


Guvacoline Exhibits Exclusive Muscarinic Agonism Without Nicotinic Cross-Activation, Unlike Arecoline

In a direct head-to-head comparison using Xenopus oocytes expressing cloned human acetylcholine receptors with two-electrode voltage clamp, guvacoline activated muscarinic acetylcholine receptors (mAChR) but produced no significant activation of nicotinic AChR (nAChR). In contrast, arecoline activated both mAChR and nAChR, including α4β2 and α7 subtypes [1].

cholinergic pharmacology receptor selectivity muscarinic acetylcholine receptors nicotinic acetylcholine receptors

Guvacoline Demonstrates Significantly Slower Hepatic Hydrolysis Than Arecoline

In a comparative in vitro metabolism study using human liver microsomes (HLM), guvacoline showed only minor depletion over the experimental time course, whereas arecoline underwent rapid hydrolysis with an elimination half-life of 16 (±0.4) minutes. Arecoline hydrolase activity in HLM was approximately 49-fold higher than in human intestinal microsomes [1].

drug metabolism pharmacokinetics carboxylesterase hepatic clearance

Guvacoline Is Approximately 15-Fold Less Potent Than Arecoline at Muscarinic Receptors

A direct structure-activity relationship study comparing tertiary N-substituted guvacine esters demonstrated that arecoline and arecaidine propargyl ester are clearly more potent (up to 15-fold) than their N-demethyl analogs, including guvacoline (norarecoline), at both atrial and ileal muscarinic receptors [1].

muscarinic agonist pD2 potency comparison atrial and ileal receptors

Guvacoline Induces Distinct Behavioral Alterations in Zebrafish Compared to Other Areca Alkaloids

In a comparative zebrafish behavioral study, each of the four major areca alkaloids produced distinct behavioral phenotypes. Guvacoline treatment specifically caused abnormalities in social behaviors and altered exploratory behaviors. In contrast, arecoline increased locomotor activity and caused tightening shoaling formations, arecaidine reduced aggressiveness and social interaction, and guvacine uniquely altered fear response behaviors while reducing locomotor activity [1].

behavioral pharmacology zebrafish model neuropsychopharmacology social behavior

Guvacoline Content Serves as a Differential Marker for Areca Nut Medicinal Parts

An HPLC method developed for simultaneous determination of four alkaloids across different medicinal parts of Areca catechu revealed that guvacoline content differs markedly between Arecae Semen (seed) and Arecae Pericarpium (fruit peel). In Arecae Semen, guvacoline ranges from 0.065% to 0.094%, while in Arecae Pericarpium, guvacoline is present at only 0.00% to 0.020%, with most samples containing no detectable guvacoline [1].

quality control HPLC phytochemical analysis botanical authentication

Guvacoline Exhibits Reduced Antibody Cross-Reactivity Compared to Arecoline

In a conjugate vaccine study targeting arecoline, antibodies generated against the Arec-N-BSA conjugate showed high affinity for arecoline but reduced binding for guvacoline and no affinity for arecaidine or guvacine. This differential antibody recognition stems from the N-demethyl structural difference in guvacoline [1].

immunopharmacology vaccine development hapten design antibody specificity

Recommended Research and Industrial Applications for Guvacoline (CAS 495-19-2) Based on Evidence


Muscarinic Receptor Pharmacology Studies Requiring nAChR Exclusion

For investigations of muscarinic acetylcholine receptor (mAChR) signaling where nicotinic receptor (nAChR) cross-activation would confound results, guvacoline provides exclusive muscarinic agonism without detectable nAChR activity [1]. This makes guvacoline preferable to arecoline, which activates both receptor families and introduces dual-pathway effects. Applications include isolated mAChR functional assays, tissue bath pharmacology, and studies of muscarinic-mediated second messenger cascades. [1]

Metabolic Stability and Pharmacokinetic Studies of Ester-Containing Alkaloids

Guvacoline serves as a metabolically stable comparator to arecoline in studies of carboxylesterase-mediated hydrolysis. With approximately 88-fold lower intrinsic clearance in human liver microsomes (Clint = 1.02 vs. 90 μl/min/mg for arecoline) [1], guvacoline enables researchers to investigate structure-metabolism relationships for tetrahydropyridine esters, assess the impact of N-methyl substitution on esterase susceptibility, and conduct prolonged in vivo exposure studies where rapid arecoline degradation would be prohibitive. [1]

Zebrafish Behavioral Screening for Social and Exploratory Phenotypes

In zebrafish behavioral pharmacology, guvacoline induces a distinct phenotype characterized by abnormal social behaviors and altered exploratory patterns, clearly differentiated from arecoline's hyperlocomotion and shoaling effects [1]. Researchers investigating neural circuits underlying social interaction, anxiety-like exploratory behavior, or comparative alkaloid psychopharmacology should select guvacoline for studies specifically targeting these behavioral domains. [1]

Analytical Reference Standard for Areca Nut Authentication and Quality Control

Guvacoline serves as a critical analytical marker for distinguishing between Arecae Semen (seed) and Arecae Pericarpium (peel) botanical materials, with seed containing 0.065%–0.094% guvacoline while peel contains ≤0.020% or undetectable levels [1]. Analytical laboratories and quality control facilities can employ guvacoline reference standards in HPLC methods using cation-exchange chromatography with 215 nm detection for botanical authentication, raw material verification, and standardization of areca nut-derived research materials. [1]

Technical Documentation Hub

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